
2-Fluoro-3-iodoisonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-iodoisonicotinonitrile is an organic compound with the molecular formula C6H2FIN2 It is a derivative of isonicotinonitrile, where the hydrogen atoms at positions 2 and 3 of the pyridine ring are substituted with fluorine and iodine, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-iodoisonicotinonitrile typically involves the halogenation of isonicotinonitrile. One common method is the direct fluorination and iodination of isonicotinonitrile using appropriate halogenating agents. For instance, the fluorination can be achieved using reagents like Selectfluor, while iodination can be carried out using iodine or iodine monochloride in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Sequential introduction of fluorine and iodine atoms.
Cyclization: Formation of the pyridine ring structure.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-3-iodoisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products:
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Coupling Reactions: Biaryl compounds are typically formed.
Oxidation and Reduction: Products include various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Fluoro-3-iodoisonicotinonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of advanced materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-iodoisonicotinonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards its targets. The pathways involved may include inhibition of enzyme activity or interference with receptor-ligand interactions.
Comparación Con Compuestos Similares
2-Fluoroisonicotinonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodoisonicotinonitrile: Lacks the fluorine atom, affecting its electronic properties and reactivity.
2-Chloro-3-iodoisonicotinonitrile: Similar structure but with chlorine instead of fluorine, leading to different reactivity and applications.
Uniqueness: 2-Fluoro-3-iodoisonicotinonitrile is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This dual substitution enhances its reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Propiedades
Fórmula molecular |
C6H2FIN2 |
|---|---|
Peso molecular |
248.00 g/mol |
Nombre IUPAC |
2-fluoro-3-iodopyridine-4-carbonitrile |
InChI |
InChI=1S/C6H2FIN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H |
Clave InChI |
ZPOUIZIWHITDPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1C#N)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



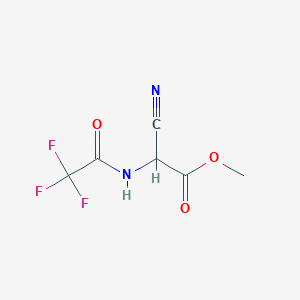

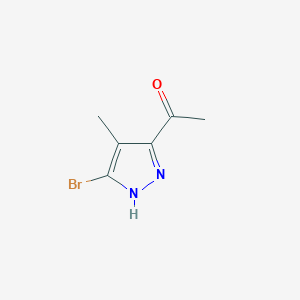
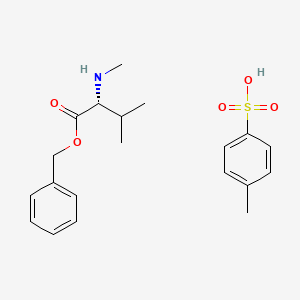
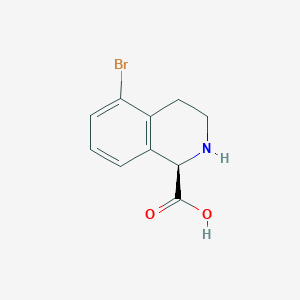
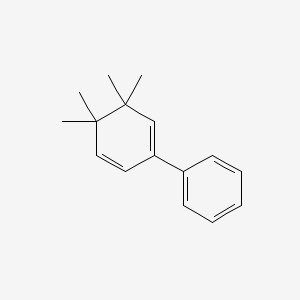
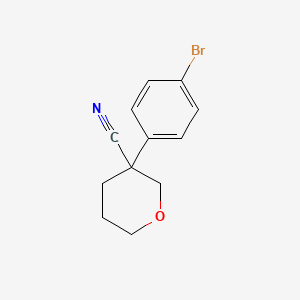
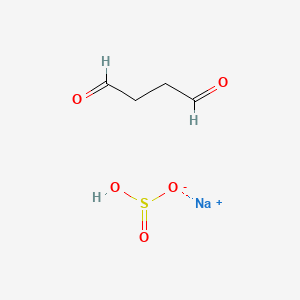

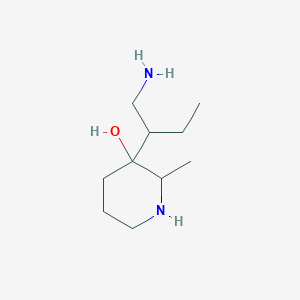
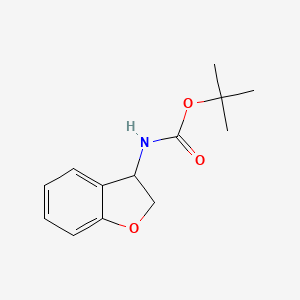
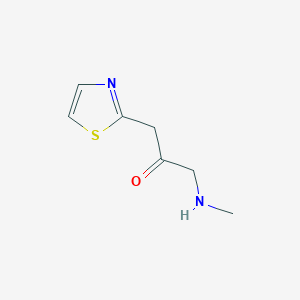
![Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B13145951.png)
